2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a compound that features a benzotriazole moiety attached to a hydroxyphenylethanone structure. Benzotriazole derivatives are known for their versatility and unique physicochemical properties, making them valuable in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of benzotriazole with appropriate precursors under controlled conditions. One common method involves the Mannich condensation of benzotriazole with primary amines and aldehydes . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of benzotriazole. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. Chromatography techniques are often employed to separate isomers and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted benzotriazole derivatives. These products retain the core structure of the original compound while introducing new functional groups .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
2-(Benzotriazol-1-yl)pyrroles: Known for their use in synthesizing heterocyclic compounds.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one stands out due to its unique combination of a benzotriazole moiety and a hydroxyphenylethanone structure. This combination imparts distinct physicochemical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYOKVTOYEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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